N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)acetamide
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Overview
Description
N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)acetamide is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)acetamide typically involves multi-step processes. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, Peese et al. synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as anti-HIV agents through a multi-step process . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential anti-HIV properties.
Medicine: It shows promise in the development of new therapeutic agents for various diseases.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, making it an attractive target for antiviral chemotherapy .
Comparison with Similar Compounds
N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)acetamide can be compared with other similar compounds such as:
5,6,7,8-tetrahydro-1,6-naphthyridine: A closely related compound with similar structural features.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Another derivative with modifications that may alter its biological activity
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)acetamide |
InChI |
InChI=1S/C10H13N3O/c1-7(14)13-9-4-8-5-11-3-2-10(8)12-6-9/h4,6,11H,2-3,5H2,1H3,(H,13,14) |
InChI Key |
VIJYGDIMUZVWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCNC2)N=C1 |
Origin of Product |
United States |
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